molecular formula C18H19NO4 B5521343 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5521343
M. Wt: 313.3 g/mol
InChI Key: CJNAUXABVDXFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound characterized by its complex structure, which includes a benzodioxin ring and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.

    Amidation Reaction: The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate product with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, which may reduce the benzodioxin ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) for electrophilic substitution; sodium ethoxide (NaOEt) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The general synthetic route involves:

  • Formation of the Dihydrobenzodioxin Core : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Acylation Reaction : The benzodioxin derivative is then acylated with 2-(2,3-dimethylphenoxy)acetyl chloride or similar reagents to yield the final product.
  • Purification : The product is purified using crystallization or chromatography techniques.

This compound has a molecular formula of C13H15N1O4C_{13}H_{15}N_{1}O_{4} and a molecular weight of approximately 249.26 g/mol .

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant enzyme inhibitory properties. For example:

  • Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease (AD), where acetylcholinesterase inhibitors are crucial for enhancing cholinergic function .
  • α-Glucosidase Inhibition : This property indicates potential use in managing Type 2 Diabetes Mellitus (T2DM), as α-glucosidase inhibitors help control postprandial blood glucose levels .

Antioxidant Activity

Compounds with similar structures have shown antioxidant properties that can protect against oxidative stress-related diseases. This suggests that this compound may contribute to formulations aimed at reducing oxidative damage in cells.

Neurological Disorders

Due to its acetylcholinesterase inhibitory action, this compound can be explored for developing drugs aimed at treating Alzheimer's disease and other cognitive disorders. The modulation of neurotransmitter levels could improve cognitive function and memory retention.

Diabetes Management

The α-glucosidase inhibition suggests its potential role as an antidiabetic agent. By slowing carbohydrate absorption in the intestines, it can help manage blood sugar levels effectively.

Case Study 1: Acetylcholinesterase Inhibitors

A study focused on synthesizing various sulfonamides derived from benzodioxane demonstrated that several derivatives showed promising acetylcholinesterase inhibition profiles. Among these derivatives, those structurally related to this compound were highlighted for their potential therapeutic benefits in AD .

Case Study 2: Antidiabetic Agents

Research evaluating different compounds for α-glucosidase inhibition found that certain derivatives exhibited effective inhibition rates comparable to established antidiabetic medications. This positions this compound as a candidate for further development in diabetes treatment .

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features

By understanding the detailed properties and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 365.40 g/mol
  • CAS Number : Not specified in the search results but can be derived from chemical databases.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are essential for its binding affinity to these targets.

Biological Activities

  • Antimicrobial Activity :
    • Studies indicate that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
    • The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Anticancer Activity :
    • Research has demonstrated that certain benzodioxin derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have been tested against various cancer cell lines, showing varying degrees of cytotoxicity .
    • A notable study highlighted that specific modifications in the compound structure significantly enhanced its anticancer efficacy against colorectal cancer cells (Caco-2) and lung cancer cells (A549) .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit enzymes such as urease and GABA aminotransferase (GABA-AT). Inhibition of these enzymes can lead to therapeutic effects in conditions like peptic ulcers and neurological disorders .
    • Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, blocking their activity and altering metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of various benzodioxin derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position of the benzodioxin ring significantly increased antibacterial potency. The Minimum Inhibitory Concentration (MIC) values ranged from 1 µg/mL to >64 µg/mL depending on the specific derivative tested .

Case Study 2: Anticancer Properties

In vitro studies on Caco-2 and A549 cell lines revealed that this compound exhibited significant cytotoxic effects. The compound reduced cell viability by approximately 39% in Caco-2 cells compared to untreated controls (p < 0.001). This suggests a potential role in colorectal cancer therapy .

Data Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialS. aureus1 µg/mL
AntimicrobialE. coli>64 µg/mL
AnticancerCaco-2IC50 = 39%
Enzyme InhibitionGABA-ATNot specified

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-4-3-5-15(13(12)2)23-11-18(20)19-14-6-7-16-17(10-14)22-9-8-21-16/h3-7,10H,8-9,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNAUXABVDXFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.